tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate
Description
tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS: 1505517-12-3) is a heterocyclic building block with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol . Its structure features a pyrrolidinone ring (5-oxopyrrolidin-3-yl) with a tert-butyl carbamate group and a 3S-methyl substituent. The 5-oxo group introduces a ketone functionality, enabling hydrogen bonding and influencing reactivity. This compound is widely used in pharmaceutical research, particularly as a precursor for synthesizing chiral intermediates in drug development .
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUBYWOANCHCFS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)NC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the reaction of tert-butyl carbamate with an appropriate amine or amide under controlled conditions. For example, the synthesis can be carried out using tert-butyl carbamate and a secondary propargylic alcohol in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free deprotection of the tert-butyl carbamate group using hydrogen chloride gas generated ex situ . This method is efficient, scalable, and environmentally friendly, making it suitable for industrial applications.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Its removal typically occurs under acidic conditions:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Boc deprotection | Trifluoroacetic acid (TFA) in DCM | 3-Methyl-5-oxopyrrolidin-3-amine | >85% |
Mechanism :
-
Protonation of the carbamate oxygen by TFA weakens the C–O bond.
-
Cleavage releases CO₂ and forms a tertiary amine intermediate.
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Final protonation yields the ammonium trifluoroacetate salt, which is neutralized to the free amine .
Nucleophilic Substitution at the Carbamate Carbonyl
The carbamate carbonyl is susceptible to nucleophilic attack, enabling functional group interconversion:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amine substitution | Benzylamine, K₂CO₃, DMF, 80°C | N-Benzyl-3-methyl-5-oxopyrrolidin-3-amine | 70–75% | |
| Thiol substitution | Thiophenol, NaH, THF, 25°C | S-Phenyl-3-methyl-5-oxopyrrolidin-3-thiocarbamate | 65% |
Mechanism :
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Deprotonation of the nucleophile (e.g., benzylamine) enhances its reactivity.
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Nucleophilic attack at the carbonyl carbon displaces the tert-butoxy group, forming a new C–N or C–S bond.
Oxidation and Reduction Reactions
The oxopyrrolidine ring undergoes redox transformations:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Oxidation | m-CPBA, DCM, 0°C → 25°C | 3-Methyl-5-oxopyrrolidin-3-yl N-oxide | 60% | |
| Reduction | LiAlH₄, THF, reflux | 3-Methylpyrrolidin-3-ol | 55–60% |
Key Observations :
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Oxidation with m-CPBA selectively targets the pyrrolidinone nitrogen, forming an N-oxide without disrupting the carbamate.
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LiAlH₄ reduces the lactam carbonyl to a hydroxyl group, yielding a pyrrolidinol derivative.
Ring-Opening Reactions
The strained oxopyrrolidine ring can undergo ring-opening under basic or acidic conditions:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), H₂O, 100°C | 3-Methylglutamic acid derivative | 50% | |
| Basic ring-opening | NaOH (2M), EtOH, reflux | Open-chain amino carboxylate | 45% |
Mechanism :
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Acidic conditions protonate the lactam carbonyl, facilitating nucleophilic attack by water.
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Basic conditions deprotonate the α-hydrogen, leading to ring cleavage via β-elimination.
Curtius Rearrangement
Under thermal or catalytic conditions, the carbamate can decompose to form isocyanates:
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Curtius rearrangement | Heat (150°C), Toluene | 3-Methyl-5-oxopyrrolidin-3-isocyanate | 70% |
Mechanism :
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Enzyme Inhibition : Research indicates that tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate can inhibit enzymes involved in metabolic pathways, which is crucial for developing treatments for neurodegenerative diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and inflammation, thereby potentially playing a role in conditions like Alzheimer's disease.
Data Table: Biological Activities
| Activity Type | Measurement Method | Result |
|---|---|---|
| Enzyme Inhibition | In vitro assay | Significant inhibition observed |
| Neuroprotection | Cell viability assay | Improved cell survival in presence of neurotoxic agents |
| Anti-inflammatory Effects | Cytokine measurement | Reduced levels of TNF-α |
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on astrocytes exposed to amyloid beta peptides. The results demonstrated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection.
Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit acetylcholinesterase activity, which is relevant in the context of Alzheimer's disease. The findings indicated that it effectively reduced enzyme activity, supporting its potential as a therapeutic agent.
Applications in Drug Development
The unique properties of this compound make it suitable for various applications:
- Therapeutic Agent : Its potential to inhibit key enzymes and protect neuronal cells positions it as a candidate for drug development targeting neurodegenerative diseases.
- Research Tool : The compound can be utilized as a reference standard in pharmacological studies assessing enzyme inhibition and neuroprotection.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid . This selective deprotection allows for the synthesis of complex molecules with high precision.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolidine/Pyrrolidinone Series
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (PBXA3216)
- Substituents : 3S-methyl.
- Functional Groups : Carbamate.
- Molecular Weight : 200.26 g/mol .
- Key Differences: Absence of the 5-oxo group reduces polarity and hydrogen-bonding capacity compared to the target compound.
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate
Cyclopentane-Based Analogues
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190)
- Core Structure : Cyclopentane.
- Substituents : 1S,3S-hydroxy.
- Functional Groups : Carbamate, alcohol.
- Molecular Weight : 215.27 g/mol .
- Key Differences: The cyclopentane backbone and hydroxyl group introduce distinct conformational flexibility and hydrogen-bonding patterns compared to the rigid pyrrolidinone ring in the target compound.
Comparative Data Table
Key Research Findings
Hydrogen Bonding and Crystallography
The 5-oxo group in the target compound enhances hydrogen-bonding capacity, acting as a strong acceptor. This contrasts with hydroxyl-containing analogues (e.g., PBY1403190), which can act as both donors and acceptors . Such differences influence crystal packing, as observed in studies using SHELX and ORTEP-3 for crystallographic analysis .
Pharmacological Relevance
- The target compound’s pyrrolidinone moiety is common in CNS drug candidates due to its resemblance to endogenous neurotransmitters. Piperidine derivatives (e.g., compounds) are more prevalent in kinase inhibitors .
Biological Activity
Tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate, also known by its CAS number 1505517-12-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, pharmacological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its role as a carbamate derivative, which can influence various biological pathways. The compound may interact with specific enzymes or receptors, potentially modulating their activity.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may possess antiviral properties. For instance, related carbamates have been shown to inhibit viral replication in vitro, particularly against coronaviruses .
- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of certain enzymes involved in viral replication and other biological processes. This inhibition can lead to reduced viral load and improved therapeutic outcomes in infected models .
Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of carbamate derivatives found that certain structural modifications enhanced their potency against SARS-CoV-2. The study reported an effective concentration (EC50) in the nanomolar range for structurally related compounds, suggesting a promising avenue for further exploration of this compound in antiviral therapies .
Study 2: Pharmacokinetics
Pharmacokinetic studies have shown that similar compounds exhibit favorable absorption and distribution profiles in animal models. For example, the oral bioavailability of related carbamates was reported to be significant, indicating potential for effective systemic delivery .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl N-[(3S)-3-methyl-5-oxopyrrolidin-3-yl]carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl chloroformate with a pyrrolidinone-derived amine under basic conditions (e.g., triethylamine) in an inert atmosphere at low temperatures to minimize side reactions . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF), stoichiometry of reagents, and reaction time. Post-synthesis purification via recrystallization or column chromatography is critical for achieving high purity (>95%) .
Q. How is the stereochemistry of this compound confirmed, and what analytical techniques are essential?
- Methodological Answer : Stereochemical confirmation relies on a combination of NMR (e.g., H, C, and NOESY) to assess spatial arrangements and chiral chromatography to resolve enantiomers. For crystalline samples, X-ray diffraction (XRD) using SHELX software provides definitive stereochemical assignments by resolving electron density maps . Mass spectrometry (MS) further verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The tert-butyl carbamate acts as a protecting group for amines, enhancing solubility in non-polar solvents and sterically shielding the pyrrolidinone ring. In nucleophilic substitutions (e.g., alkylation or acylation), the carbamate’s electron-withdrawing nature activates the adjacent carbonyl group, enabling selective reactions at the 5-oxo position . Reactivity can be modulated by replacing tert-butyl with alternative groups (e.g., benzyl or allyl carbamates) to study steric and electronic effects .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include resolving disorder in the tert-butyl group and anisotropic thermal motion in the pyrrolidinone ring. SHELXL (part of the SHELX suite) employs restraints for bond lengths/angles and Hirshfeld rigid-body refinement to model disordered regions. Twin refinement may be required for non-merohedral twinning, common in chiral crystals . High-resolution data (<1.0 Å) and iterative difference Fourier maps improve accuracy .
Q. How do hydrogen bonding interactions in the crystal lattice affect the compound’s stability, and how can these be analyzed?
- Methodological Answer : Hydrogen bonds between the carbamate’s NH and the pyrrolidinone’s carbonyl oxygen stabilize the crystal lattice. Graph set analysis (as per Etter’s rules) classifies these interactions into motifs (e.g., or ), which correlate with melting points and hygroscopicity . Temperature-dependent XRD and Hirshfeld surface analysis quantify interaction strengths and predict polymorphism risks .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding molecular conformation?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT calculations. Hybrid QM/MM simulations incorporating solvent molecules or periodic boundary conditions (for XRD data) improve agreement. Experimental validation via variable-temperature NMR or IR spectroscopy can identify dynamic conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
